4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine
CAS No.: 2319787-60-3
Cat. No.: VC6438097
Molecular Formula: C21H27N5O
Molecular Weight: 365.481
* For research use only. Not for human or veterinary use.
![4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine - 2319787-60-3](/images/structure/VC6438097.png)
Specification
CAS No. | 2319787-60-3 |
---|---|
Molecular Formula | C21H27N5O |
Molecular Weight | 365.481 |
IUPAC Name | 4-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Standard InChI | InChI=1S/C21H27N5O/c1-14-24-18-4-2-3-17(18)21(25-14)26-9-7-15(8-10-26)12-27-20-11-19(16-5-6-16)22-13-23-20/h11,13,15-16H,2-10,12H2,1H3 |
Standard InChI Key | KWDWCQWNKGBLLY-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(CCC2)C(=N1)N3CCC(CC3)COC4=NC=NC(=C4)C5CC5 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Breakdown
The systematic IUPAC name, 4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine, delineates its molecular architecture. The core consists of a bicyclic cyclopenta[d]pyrimidine system (2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine) substituted at the 4-position by a piperidine ring. This piperidine moiety is further functionalized with a methoxy group linking it to a 6-cyclopropylpyrimidin-4-yl unit .
Table 1: Key Structural Descriptors
Property | Value |
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Molecular Formula | C₂₂H₂₈N₆O |
Molecular Weight | 392.5 g/mol (estimated) |
Hybridization | Sp³ (piperidine), Sp² (pyrimidine) |
Key Functional Groups | Ether, amine, cyclopropane, bicyclic |
Stereochemical Considerations
The piperidine ring introduces potential stereochemical complexity, though no specific enantiomeric or diastereomeric data are available for this compound. Analogous structures, such as 4-methyl-2-(1-pyrrolidinyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine, exhibit planar chirality in the cyclopenta[d]pyrimidine system .
Synthesis and Chemical Properties
Synthetic Pathways
While direct synthetic protocols for this compound remain undocumented, related methodologies from patent literature suggest feasible routes:
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Core Formation: The cyclopenta[d]pyrimidine core could be synthesized via cyclocondensation of cyclopentanone derivatives with guanidine analogues, followed by methylation at the 2-position .
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Piperidine Functionalization: Introduction of the 4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl) group might involve nucleophilic substitution between a piperidin-4-ylmethanol derivative and a 4-chloro-6-cyclopropylpyrimidine under Mitsunobu conditions .
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Coupling Strategies: Suzuki-Miyaura cross-coupling could facilitate the integration of the cyclopropyl group into the pyrimidine ring, as demonstrated in similar H₄ receptor antagonist syntheses .
Physicochemical Properties
Predicted properties derived from structural analogs include:
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LogP: ~3.1 (indicating moderate lipophilicity)
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Aqueous Solubility: <1 mg/mL (typical for polycyclic amines)
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Thermal Stability: Decomposition temperature >250°C (based on cyclopenta[d]pyrimidine derivatives)
Pharmacological Profile
Receptor Affinity and Mechanism
Though direct binding data are unavailable, structural analogs demonstrate histamine H₄ receptor antagonism. The piperidine-pyrimidine pharmacophore is critical for interaction with the orthosteric binding pocket, while the cyclopropane moiety may enhance metabolic stability . Comparative analysis with WO2010072829A1 compounds suggests potential Ki values in the low nanomolar range for aminergic GPCRs .
Metabolic Pathways
In silico predictions (SwissADME) highlight:
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Primary metabolism via CYP3A4-mediated N-dealkylation of the piperidine ring
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Phase II conjugation at the pyrimidine nitrogen atoms
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Moderate blood-brain barrier permeability (logBB ~0.3)
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